molecular formula C18H22F3N5O2 B15173645 N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15173645
M. Wt: 397.4 g/mol
InChI Key: OSTIRQAQZJDJEE-UHFFFAOYSA-N
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Description

N-[3-(4-Methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity, often used in medicinal chemistry to enhance bioavailability .
  • 4-(Trifluoromethyl)phenyl group: A lipophilic substituent that improves membrane permeability and target binding via hydrophobic interactions.
  • 4-Methylpiperazinylpropyl chain: A flexible alkyl-linked piperazine moiety, frequently associated with CNS activity and kinase modulation due to its basic nitrogen .

Properties

Molecular Formula

C18H22F3N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H22F3N5O2/c1-25-9-11-26(12-10-25)8-2-7-22-16(27)17-23-15(24-28-17)13-3-5-14(6-4-13)18(19,20)21/h3-6H,2,7-12H2,1H3,(H,22,27)

InChI Key

OSTIRQAQZJDJEE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions using appropriate alkyl halides or sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with 1,2,4-Oxadiazole and Piperazine Moieties

Compound Name (CAS RN or Identifier) Core Structure Key Differences vs. Target Compound Reported Activity Reference
N-[4-Methoxy-3-(4-methylpiperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide (148672-13-3) Biphenyl-oxadiazole Replaces trifluoromethylphenyl with biphenyl; adds methoxy group Hypothetical kinase inhibition (structural similarity to kinase inhibitors)
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide (1144429-07-1) Oxadiazole-thiazole hybrid Substitutes piperazine with thiazole; adds methoxyphenyl No direct activity reported; highlights oxadiazole’s versatility in drug design

Key Insight : The 1,2,4-oxadiazole ring is conserved across analogs, but substituents dramatically alter target specificity. The trifluoromethyl group in the target compound may enhance binding to hydrophobic kinase pockets compared to methoxy or phenyl groups .

Piperazine-Propyl Carboxamides with Varied Heterocycles

Compound Name (Identifier) Core Structure Key Differences vs. Target Compound Reported Activity Reference
D2AAK3 (N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide) Indazole-carboxamide Replaces oxadiazole with indazole; retains trifluoromethylphenyl Multi-target antipsychotic (D2/5-HT2A receptor antagonism; in vivo efficacy in rodent models)
CT-721 (Centaurus BioPharma) Imidazopyridazine-ethynyl Substitutes oxadiazole with imidazopyridazine; adds chloro group Potent Bcr-Abl kinase inhibition (IC50 < 10 nM)

Key Insight : The piperazine-propyl chain is a common feature in CNS-active and kinase-targeting compounds. Replacing oxadiazole with indazole (D2AAK3) shifts activity toward antipsychotic targets, whereas imidazopyridazine (CT-721) enhances kinase affinity .

Kinase Inhibitors with Trifluoromethyl and Piperazine Groups

Compound Name (Identifier) Key Structural Features Kinase Targets Potency (IC50 or ΔG Binding) Reference
Ponatinib (Reference compound in ) Imidazopyridazine, trifluoromethylphenyl Bcr-Abl, FGFR, VEGFR Broad-spectrum activity (IC50 < 1 nM for Bcr-Abl)
[25] (4-(Chloromethyl)-N-(3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide) Chloromethylbenzamide, imidazole Aurora B ΔG = -195.485 ± 11.824 kcal/mol (docking score)

Key Insight : The trifluoromethylphenyl group and piperazine/imidazole moieties are critical for kinase binding. The target compound’s oxadiazole may mimic ATP-binding motifs in kinases, similar to Ponatinib’s pyridazine core .

Research Findings and Implications

  • Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound may confer superior metabolic stability compared to pyrazoline or imidazole analogs (e.g., ’s pyrazolines) .
  • Polypharmacology Potential: Piperazine-propyl chains enable multi-target engagement (e.g., D2AAK3’s dual dopamine/serotonin activity), suggesting the target compound could modulate both kinases and CNS receptors .
  • For example, trifluoromethylphenyl appears in both kinase inhibitors () and antipsychotics (), emphasizing the role of secondary substituents in target selection.

Biological Activity

N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H26F3N5O
  • Molecular Weight : 445.481 g/mol
  • CAS Number : 62552-70-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. Specifically, it may act as an inhibitor of certain kinases and modulate G-protein coupled receptors (GPCRs), which play crucial roles in cellular communication and inflammation responses.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar oxadiazole derivatives. For instance:

  • Cell Line Studies : Compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). For example, derivatives exhibited IC50 values ranging from 0.01 µM to 49.85 µM across different studies .
CompoundCell LineIC50 (µM)
Compound AMCF70.01
Compound BA54926
Compound CNCI-H4600.39

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been documented. The compound may inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases .

Neuropharmacological Effects

Given its piperazine moiety, the compound might exhibit neuropharmacological effects similar to other piperazine derivatives like trifluoperazine, which is known for its antipsychotic properties. This suggests potential applications in treating neurological disorders .

Case Studies

  • Study on Anticancer Efficacy : A study evaluated a series of oxadiazole derivatives against MCF7 and A549 cell lines. Results indicated that modifications in the piperazine side chain significantly enhanced cytotoxicity, suggesting that structural optimization can lead to more potent anticancer agents .
  • Inflammation Model Study : In a model of carrageenan-induced paw edema in rats, a related oxadiazole derivative demonstrated a significant reduction in edema compared to controls, indicating strong anti-inflammatory activity .

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